Cas no 81721-86-0 (7-Nitro-2H-1,4-benzoxazin-3(4H)-one)

7-Nitro-2H-1,4-benzoxazin-3(4H)-one structure
81721-86-0 structure
Product name:7-Nitro-2H-1,4-benzoxazin-3(4H)-one
CAS No:81721-86-0
MF:C8H6N2O4
MW:194.144241809845
MDL:MFCD00090355
CID:721006
PubChem ID:2763830

7-Nitro-2H-1,4-benzoxazin-3(4H)-one Chemical and Physical Properties

Names and Identifiers

    • 7-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
    • 2H-1,4-Benzoxazin-3(4H)-one,7-nitro-
    • 7-NITRO-2H-1,4-BENZOXAZIN-3(4H)-ONE
    • 7-nitro-4H-1,4-benzoxazin-3-one
    • 7-Nitro-4H-benzo[1,4]oxazin-3-one
    • 7-Nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one
    • 7-Nitro-2H-1,4-benzoxazin-3(4H)-one (ACI)
    • 7-Nitro-2H-1,4-benzoxazin-3-one
    • 7-Nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine
    • STK728582
    • 7-nitro-2,4-dihydro-1,4-benzoxazin-3-one
    • SCHEMBL282326
    • EN300-41661
    • DTXSID10377159
    • SR-01000513146-1
    • 7-nitro-2H-1,4-benzoxazine-3(4H)-one
    • 7-Nitro-2H-[1,4]benzoxazin-3(4H)-one
    • AB03262
    • CS-0128103
    • 2h-1,4-Benzoxazin-3(4h)-one, 7-nitro-;7-Nitro-2h-1,4-benzoxazin-3(4h)-one;
    • 7-nitro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine
    • SR-01000513146
    • DB-075789
    • 7-nitro-3-oxo-3,4 dihydro-(2H)-1,4-benzoxazine
    • 81721-86-0
    • AKOS000420050
    • 7-nitro-2H-benzo[b][1,4]oxazin-3-(4H)-one
    • MFCD00090355
    • 3T-0362
    • J-519322
    • 7-Nitro-2H-1,4-benzoxazine-3-one
    • Z57834600
    • 7-Nitro-2H-1,4-benzoxazin-3(4H)-one
    • MDL: MFCD00090355
    • Inchi: 1S/C8H6N2O4/c11-8-4-14-7-3-5(10(12)13)1-2-6(7)9-8/h1-3H,4H2,(H,9,11)
    • InChI Key: YVGHCFMAEHXPBH-UHFFFAOYSA-N
    • SMILES: O=C1COC2C(=CC=C([N+](=O)[O-])C=2)N1

Computed Properties

  • Exact Mass: 194.03300
  • Monoisotopic Mass: 194.033
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 84.2A^2

Experimental Properties

  • Density: 1.474
  • Melting Point: 232-234°C
  • Boiling Point: 429.4℃ at 760 mmHg
  • Flash Point: 213.5°C
  • Refractive Index: 1.606
  • PSA: 84.15000
  • LogP: 1.58690

7-Nitro-2H-1,4-benzoxazin-3(4H)-one Security Information

7-Nitro-2H-1,4-benzoxazin-3(4H)-one Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Nitro-2H-1,4-benzoxazin-3(4H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
N546553-100mg
7-Nitro-2H-1,4-benzoxazin-3(4H)-one
81721-86-0
100mg
$ 80.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1198743-100mg
7-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
81721-86-0 98%
100mg
¥55.00 2024-07-28
Enamine
EN300-41661-2.5g
7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one
81721-86-0 95.0%
2.5g
$78.0 2025-02-20
abcr
AB159136-1 g
7-Nitro-2H-1,4-benzoxazin-3(4H)-one
81721-86-0
1g
€101.00 2022-03-05
eNovation Chemicals LLC
Y1291735-5g
7-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
81721-86-0 98%
5g
$100 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1198743-1g
7-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
81721-86-0 98%
1g
¥124.00 2024-07-28
TRC
N546553-10mg
7-Nitro-2H-1,4-benzoxazin-3(4H)-one
81721-86-0
10mg
$ 50.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1198743-25g
7-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
81721-86-0 98%
25g
¥1510.00 2024-07-28
SHENG KE LU SI SHENG WU JI SHU
sc-278630-1 g
7-Nitro-2H-1,4-benzoxazin-3(4H)-one,
81721-86-0
1g
¥1,008.00 2023-07-11
eNovation Chemicals LLC
Y1291735-25g
7-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
81721-86-0 98%
25g
$185 2024-06-07

7-Nitro-2H-1,4-benzoxazin-3(4H)-one Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ;  15 min, rt; 60 °C
Reference
Toward a Novel Class of Antithrombotic Compounds with Dual Function. Discovery of 1,4-Benzoxazin-3(4H)-one Derivatives Possessing Thrombin Inhibitory and Fibrinogen Receptor Antagonistic Activities
Anderluh, Petra Stefanic; Anderluh, Marko; Ilas, Janez; Mravljak, Janez; Dolenc, Marija Sollner; et al, Journal of Medicinal Chemistry, 2005, 48(9), 3110-3113

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Dimethylformamide
Reference
2H-1,4-Benzoxazine and 2H-1,4-Benzothiazine-Derivative: Synthesis, characteristics and application to new hair dye
Barbieru, Roxana Gabriela, 2004, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  cooled; 1 h, cooled
1.2 Solvents: Dimethylformamide ;  35 min, 10 bar, 120 °C
Reference
Ring opening of 2-(benzylamino)-2H-1,4-benzoxazin-3(4H)-ones and 2-bromo-2H-1,4-benzoxazin-3(4H)-ones
Ilas, Janez; Kikelj, Danijel, Helvetica Chimica Acta, 2008, 91(4), 654-664

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium bicarbonate Solvents: Chloroform ;  30 min, 0 °C; 1 h, 0 °C; 16 h, 50 °C
Reference
Discovery of Potent, Orally Available Vanilloid Receptor-1 Antagonists. Structure-Activity Relationship of N-Aryl Cinnamides
Doherty, Elizabeth M.; Fotsch, Christopher; Bo, Yunxin; Chakrabarti, Partha P.; Chen, Ning; et al, Journal of Medicinal Chemistry, 2005, 48(1), 71-90

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 h, 100 °C
Reference
Synthesis and characterization of novel benzoxazine-based arylidinyl succinimide derivatives
Sharma, Atul K.; Prasad, Suchita; Sharma, Sunil K., Synthetic Communications, 2017, 47(20), 1854-1863

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium bicarbonate Solvents: Acetonitrile ;  40 min, 0 - 5 °C; 2 h, reflux
Reference
Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents
Piao, Zhong-Tai; Guan, Li-Ping; Zhao, Li-Ming; Piao, Hu-Ri; Quan, Zhe-Shan, European Journal of Medicinal Chemistry, 2008, 43(6), 1216-1221

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Methyl isobutyl ketone ,  Water ;  rt → 0 °C
1.2 0 °C; 0 °C → rt; 7 h, reflux
Reference
Structure-activity relationship of human glutaminyl cyclase inhibitors having an N-(5-methyl-1H-imidazol-1-yl)propyl thiourea template
Tran, Phuong-Thao; Hoang, Van-Hai; Thorat, Shivaji A.; Kim, Sung Eun; Ann, Jihyae; et al, Bioorganic & Medicinal Chemistry, 2013, 21(13), 3821-3830

7-Nitro-2H-1,4-benzoxazin-3(4H)-one Raw materials

7-Nitro-2H-1,4-benzoxazin-3(4H)-one Preparation Products

7-Nitro-2H-1,4-benzoxazin-3(4H)-one Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:81721-86-0)7-Nitro-2H-1,4-benzoxazin-3(4H)-one
A840186
Purity:99%
Quantity:100g
Price ($):559.0